molecular formula C6H11N3S B2860752 4-(tert-butyl)-4H-1,2,4-triazole-3-thiol CAS No. 29983-27-5

4-(tert-butyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2860752
CAS RN: 29983-27-5
M. Wt: 157.24
InChI Key: REKNDUSQAVVPII-UHFFFAOYSA-N
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Description

4-(tert-butyl)-4H-1,2,4-triazole-3-thiol (TBT) is a heterocyclic compound that belongs to the triazole family. TBT has been studied extensively for its potential applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

Synthesis and Structural Features

4-(tert-butyl)-4H-1,2,4-triazole-3-thiol and its derivatives are synthesized through various organic reactions, showcasing a broad spectrum of biological activities due to their heterocyclic compound nature. These activities include antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, actoprotective, anti-cancer, and other activities, attributed to their low toxicity, making them promising for further chemical structure and biological activity research (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).

Chemical Structure Analysis

The structural analysis of 4-(tert-butyl)-4H-1,2,4-triazole-3-thiol derivatives through modern instrumental methods, including 1H-NMR spectroscopy and gas chromatography-mass spectrometry, is crucial. These analyses confirm the chemical structure of newly synthesized compounds, laying the groundwork for future studies on biologically active substances (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).

Corrosion Inhibition

4-(tert-butyl)-4H-1,2,4-triazole-3-thiol compounds exhibit significant potential as corrosion inhibitors for metals in acidic media. Their effectiveness in protecting materials from corrosion, alongside their adsorption properties and interaction with metal surfaces, has been a subject of experimental and theoretical studies. These compounds form protective layers on metal surfaces, thereby inhibiting corrosion processes (Chaitra, Mohana, & Tandon, 2018).

Antimicrobial Activities

The synthesis of 4-(tert-butyl)-4H-1,2,4-triazole-3-thiol derivatives has been directed towards evaluating their antimicrobial properties. These compounds have shown promising results against various microbial strains, highlighting their potential as antimicrobial agents. The structural modifications and synthesis of new derivatives from tert-butyl carbazate further expand the scope of their biological applications (Ghoneim & Mohamed, 2013).

Material Science Applications

In material science, 4-(tert-butyl)-4H-1,2,4-triazole-3-thiol derivatives contribute to the development of new materials with enhanced properties. Their incorporation into polyoxometalate-organic hybrid structures, for instance, leads to the formation of supramolecular nanotubes with high chemical stability and proton-conducting properties. These materials are of interest for their potential applications in various technological fields, including catalysis, electronics, and energy storage (Cao, Liu, Zhuang, Cai, & Zheng, 2015).

properties

IUPAC Name

4-tert-butyl-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S/c1-6(2,3)9-4-7-8-5(9)10/h4H,1-3H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKNDUSQAVVPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=NNC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501320882
Record name 4-tert-butyl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729199
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(tert-butyl)-4H-1,2,4-triazole-3-thiol

CAS RN

29983-27-5
Record name 4-tert-butyl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-butyl-4H-1,2,4-triazole-3-thiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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